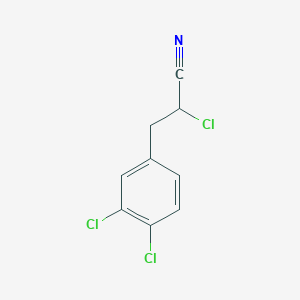
2-Chloro-3-(3,4-dichlorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(3,4-dichlorophenyl)propanenitrile, commonly known as CDCP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitrile derivative of alpha-chloroacetophenone and belongs to the family of arylalkyl nitriles. CDCP is a crystalline solid that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
CDCP has been extensively used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. CDCP has also been used to study the role of certain proteins such as alpha7 nicotinic acetylcholine receptors in the central nervous system.
Wirkmechanismus
CDCP exerts its effects by binding to the active site of certain enzymes and proteins, thereby inhibiting their activity. It has been shown to bind irreversibly to acetylcholinesterase and butyrylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. CDCP has also been shown to bind to alpha7 nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release in the central nervous system.
Biochemical and Physiological Effects
CDCP has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to the accumulation of acetylcholine in the nervous system, which can result in increased synaptic transmission and enhanced cognitive function. CDCP has also been shown to modulate neurotransmitter release in the central nervous system, leading to changes in synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
CDCP has several advantages for lab experiments. It is a relatively stable and easy to handle compound that can be synthesized in large quantities. CDCP has also been extensively studied, and its effects on certain enzymes and proteins are well understood. However, CDCP has some limitations as well. It is insoluble in water, which can make it difficult to administer in certain experiments. CDCP also has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CDCP. One area of research is the development of new compounds based on the structure of CDCP that may have improved properties such as increased solubility or longer half-life. Another area of research is the study of the effects of CDCP on other proteins and enzymes in the nervous system. Finally, the potential therapeutic applications of CDCP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
Synthesemethoden
CDCP can be synthesized through a multistep process that involves the reaction of alpha-chloroacetophenone with 3,4-dichlorobenzylcyanide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization to obtain CDCP in its pure form.
Eigenschaften
IUPAC Name |
2-chloro-3-(3,4-dichlorophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N/c10-7(5-13)3-6-1-2-8(11)9(12)4-6/h1-2,4,7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIJOPALPIMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C#N)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
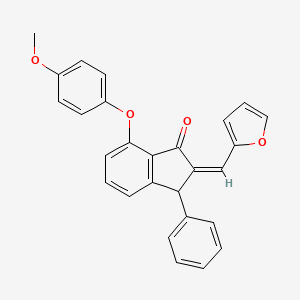

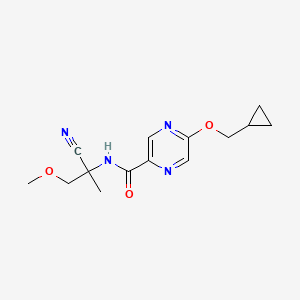
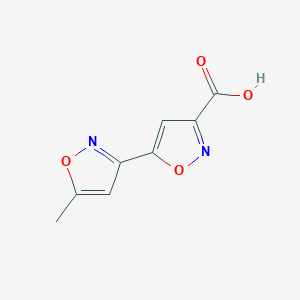
![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)
![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)
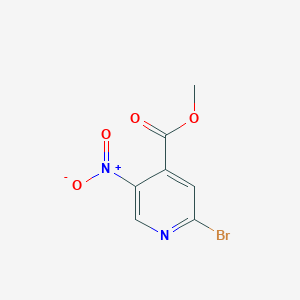
![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)

![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)
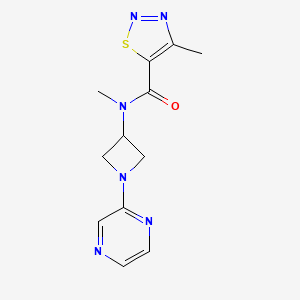

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
